4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide
Description
4-Fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring linked to a substituted pyrimidine moiety. Such compounds are of significant interest in medicinal and agrochemical research due to sulfonamide's versatility in binding to biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions . The presence of fluorine (electron-withdrawing) and methoxy groups (electron-donating) on the pyrimidine ring may modulate electronic properties, solubility, and metabolic stability, making this compound a candidate for optimization in drug discovery or herbicidal applications.
Properties
IUPAC Name |
4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3S/c1-8-5-9(13)3-4-11(8)20(17,18)16-10-6-14-12(19-2)15-7-10/h3-7,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTDDVLLZOEUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CN=C(N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxypyrimidine-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as hydrogen peroxide or sodium borohydride, respectively.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Scientific Research Applications
4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure can be compared to related sulfonamide-pyrimidine hybrids (Table 1). Key analogs include:
Table 1 : Structural comparison of sulfonamide derivatives. *Calculated based on substituents.
Key Observations :
- Fluorine Placement : The target compound’s fluorine at the benzene 4-position contrasts with analogs like , where fluorine is on the pyrimidine ring. This positional difference may influence target binding and pharmacokinetics .
- Complexity : The analog in incorporates a piperidine and trifluoromethyl group, increasing hydrophobicity and molecular weight, which may limit bioavailability compared to the simpler target compound.
Key Observations :
- The target compound’s synthesis likely parallels , utilizing a sulfonylation step with a methoxypyrimidine amine precursor.
- Use of toluene sulfonic acid in versus lithium hexamethyldisilazane in highlights divergent approaches to activating intermediates, affecting reaction efficiency and scalability.
Biological Activity
4-Fluoro-N-(2-methoxypyrimidin-5-yl)-2-methylbenzene-1-sulfonamide (CAS Number: 2319784-40-0) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 297.31 g/mol. The compound features a sulfonamide group, which is known for its role in various biological activities, particularly as enzyme inhibitors.
The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:
- Carbonic Anhydrase Inhibition : Research indicates that sulfonamide derivatives can act as inhibitors of carbonic anhydrases (CAs), enzymes that play critical roles in physiological processes such as pH regulation and CO₂ transport. The interaction of the sulfonamide moiety with the zinc ion in the active site of CAs is crucial for its inhibitory action .
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. It is believed that the presence of the methoxy group on the pyrimidine ring enhances its antiproliferative properties by affecting cellular signaling pathways involved in cancer progression .
In Vitro Studies
In vitro studies have demonstrated the biological efficacy of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| Panc-1 | 2.3 | Doxorubicin | 1.1 |
| MCF-7 | 2.8 | Doxorubicin | 1.1 |
| HT-29 | 3.5 | Doxorubicin | 1.1 |
| A-549 | 2.3 | Doxorubicin | 1.1 |
The data indicates that the compound exhibits significant antiproliferative activity across multiple cancer types, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds, providing insights into structure-activity relationships (SAR):
- A study by Congiu et al. synthesized various derivatives and tested them against human carbonic anhydrase isoforms, revealing that modifications to the aromatic and sulfonamide groups significantly influenced inhibitory potency .
- Another investigation highlighted that compounds with methoxy substitutions demonstrated enhanced activity against tumor-associated isoforms compared to their unsubstituted counterparts, emphasizing the importance of functional groups in modulating biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
